1,5-bis(ethylsulfonyl)naphthalene
Description
1,5-Bis(ethylsulfonyl)naphthalene is a naphthalene derivative featuring two ethylsulfonyl (-SO₂C₂H₅) groups at the 1,5-positions. Sulfonyl groups are strong electron-withdrawing moieties, which can significantly alter the electronic properties, solubility, and reactivity of the naphthalene core compared to electron-donating substituents like alkoxy or alkyl chains .
Properties
IUPAC Name |
1,5-bis(ethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-3-19(15,16)13-9-5-8-12-11(13)7-6-10-14(12)20(17,18)4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXOYDQNPLCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,5-Bis(2-hexyldecyloxy)naphthalene (JC5/JC6 Polymers)
- Bandgap : Polymers containing 1,5-bis(2-hexyldecyloxy)naphthalene (e.g., JC5 and JC6) exhibit higher bandgaps (1.86 eV and 1.75 eV, respectively) compared to their benzene-based analogs (JC3/JC4, bandgap ~1.7 eV). This is attributed to the increased planarity of the naphthalene core, which enhances conjugation but may also introduce steric effects depending on substituent orientation .
- Absorption Spectra : Naphthalene-based polymers show a blue shift in absorption spectra relative to benzene-based analogs. For example, JC5 and JC6 exhibit λmax at 530–570 nm (charge transfer transition) and 349–439 nm (π→π* transition), whereas benzene-based polymers (JC2–JC4) display broader absorption in the visible range .
1,5-Bis(chloromethyl)naphthalene
- Reactivity: The chloromethyl groups at the 1,5-positions enable nucleophilic substitution reactions, making this compound a precursor for cross-linked polymers or functionalized nanomaterials. In contrast, sulfonyl groups in 1,5-bis(ethylsulfonyl)naphthalene are less reactive toward nucleophiles but may enhance thermal stability .
1,5-Diisopropylnaphthalene
- Thermal Properties : With a boiling point of ~305°C and density of 0.949 g/cm³, this compound is used as a solvent or plasticizer. The bulky isopropyl groups reduce crystallinity compared to sulfonyl-substituted derivatives, which likely exhibit higher melting points due to dipole-dipole interactions .
Photovoltaic Performance
| Compound/Polymer | Bandgap (eV) | λmax (nm) | PCE (%) | Key Features |
|---|---|---|---|---|
| JC5 (naphthalene-based) | 1.86 | 530–570 | 0.005 | Higher bandgap, blue-shifted absorption |
| JC6 (naphthalene-based) | 1.75 | 530–570 | 0.6 | Additional thiophene units enhance red shift |
| JC3 (benzene-based) | ~1.7 | 550–600 | 2.2 | Lower bandgap, higher efficiency |
| JC4 (benzene-based) | ~1.65 | 550–600 | 1.8 | Double thiophene improves charge mobility |
Notes:
- Naphthalene-based polymers (JC5/JC6) underperform benzene-based analogs (JC3/JC4) in photovoltaic devices due to defects in film morphology and reduced charge mobility .
- The ethylsulfonyl groups in this compound may further lower PCE by introducing strong electron-withdrawing effects, which could destabilize charge-transfer states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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